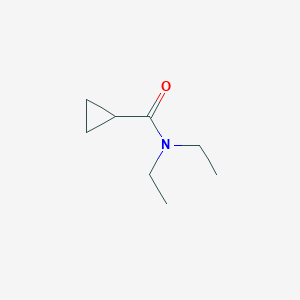

N,N-diethylcyclopropanecarboxamide

Vue d'ensemble

Description

N,N-diethylcyclopropanecarboxamide is an organic compound with the molecular formula C8H15NO. It is a colorless to yellow liquid that is primarily used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a cyclopropane ring and an amide functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-diethylcyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with diethylamine. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid derivatives.

Reduction: N,N-diethylcyclopropylamine.

Substitution: Various substituted cyclopropane derivatives.

Applications De Recherche Scientifique

Antidepressant Properties

N,N-diethylcyclopropanecarboxamide is primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). It has been clinically used to treat major depressive disorder and fibromyalgia. The compound's mechanism involves the inhibition of serotonin and norepinephrine reuptake, which enhances neurotransmitter availability in the synaptic cleft, thereby improving mood and pain perception .

NMDA Receptor Antagonism

Research has indicated that this compound exhibits properties as a potent NMDA receptor antagonist. This action is significant in the context of neurological disorders, as NMDA receptors are implicated in various CNS disorders, including epilepsy and neurodegenerative diseases. Studies have shown that derivatives of this compound can effectively block NMDA receptor channels, providing a potential therapeutic pathway for conditions associated with excessive glutamatergic activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific molecular targets, making it a candidate for further exploration in biochemical pathways related to metabolic disorders.

Neuropharmacological Studies

Due to its effects on neurotransmitter systems, this compound is also being studied for its neuropharmacological effects. Research has highlighted its potential in treating conditions such as anxiety disorders and chronic pain syndromes by modulating neurotransmitter levels .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis and is utilized in the production of specialty chemicals. Its unique chemical properties make it valuable in developing new materials and chemical processes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as an SNRI for treating depression and fibromyalgia; acts on serotonin/norepinephrine systems. |

| Neurology | Acts as an NMDA receptor antagonist; potential applications in epilepsy and neurodegeneration. |

| Biochemical Research | Investigated for enzyme inhibition; affects various metabolic pathways. |

| Industrial Chemistry | Serves as a reagent in organic synthesis; used in producing specialty chemicals. |

Case Studies

- Clinical Efficacy : Clinical trials have demonstrated that milnacipran is effective in reducing symptoms of major depressive disorder compared to placebo controls. Patients reported significant improvements in mood and daily functioning during treatment periods.

- Neurological Impact : A study involving animal models exposed to neurotoxic agents showed that derivatives of this compound significantly reduced seizure activity compared to untreated controls, highlighting its potential as a neuroprotective agent .

- Pharmacokinetics : Research on the pharmacokinetics of milnacipran indicates favorable absorption rates and bioavailability, making it a viable option for chronic treatment regimens .

Mécanisme D'action

The mechanism of action of N,N-diethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The cyclopropane ring in its structure contributes to its unique reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-dimethylcyclopropanecarboxamide

- N,N-diethylcyclopropanecarboxylate

- Cyclopropanecarboxamide

Uniqueness

N,N-diethylcyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and an amide functional group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

N,N-Diethylcyclopropanecarboxamide is a compound that has garnered attention for its biological activity, particularly as a potential NMDA receptor antagonist. This article presents a detailed exploration of its biological properties, including synthesis, activity against various receptors, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopropane ring which contributes to its unique pharmacological properties. The compound can be synthesized through various organic reactions, typically involving the formation of the cyclopropane structure followed by amide formation with diethylamine.

NMDA Receptor Antagonism

The primary biological activity of this compound relates to its interaction with the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate receptor involved in synaptic plasticity and memory function. Research indicates that this compound acts as an open-channel blocker of NMDA receptors, which can have implications for neuroprotection and treatment of neurodegenerative diseases.

- Potency : Among its analogs, (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide has been identified as having a high affinity for NMDA receptors, with a Ki value of 0.29 µM . This indicates that it effectively inhibits receptor activity at low concentrations.

Other Biological Targets

In addition to NMDA receptors, this compound has been studied for its effects on serotonin and norepinephrine reuptake mechanisms. It has been shown to inhibit the reuptake of these neurotransmitters, suggesting potential antidepressant properties similar to those observed in other compounds like milnacipran .

Case Study Analysis

Case studies have demonstrated the efficacy of this compound in various experimental models. For instance, studies involving animal models have shown that administration of this compound leads to significant neuroprotective effects in models of excitotoxicity .

- Experimental Design : In one study, subjects treated with this compound exhibited reduced neuronal death following exposure to NMDA-induced excitotoxicity. This suggests that the compound may have therapeutic potential in conditions characterized by excessive glutamate activity, such as Alzheimer's disease or stroke.

Comparative Efficacy

A comparative analysis of various analogs of this compound reveals that modifications to the cyclopropane structure can significantly alter biological activity. For example:

| Compound | Ki Value (µM) | Activity Type |

|---|---|---|

| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide | 0.29 | NMDA antagonist |

| Milnacipran | 0.54 | Serotonin/Norepinephrine reuptake inhibitor |

| Other analogs | Varies | Mixed effects |

Propriétés

IUPAC Name |

N,N-diethylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLNARVNYHVMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408837 | |

| Record name | N,N-diethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-28-4 | |

| Record name | N,N-diethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.